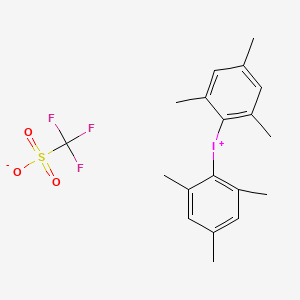
Bis(2,4,6-trimethylphenyl)iodonium triflate
Descripción general
Descripción
Bis(2,4,6-trimethylphenyl)iodonium triflate, also known as Dimesityliodonium triflate, is a chemical compound with the empirical formula C19H22F3IO3S . It has a molecular weight of 514.34 .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 22 hydrogen atoms, 3 fluorine atoms, 1 iodine atom, 1 oxygen atom, and 1 sulfur atom . The specific arrangement of these atoms forms the unique structure of this compound.Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas and kept in a dark place . It is sensitive to light, air, and moisture . It is soluble in methanol .Aplicaciones Científicas De Investigación
Nanoscopic Assemblies
Bis(2,4,6-trimethylphenyl)iodonium triflate is utilized in the synthesis and characterization of nanoscale-size tetranuclear assemblies. These assemblies, held together by coordination bonds, are formed through the interaction of bis[4-(4‘-pyridyl)phenyl]iodonium triflate with chiral transition metal bisphosphines. The assemblies feature chiral hybrid iodonium-transition metal molecular squares, displaying restricted rotation and elements of helicity (twist) in their structure (Olenyuk, Whiteford & Stang, 1996).
Molecular Synthesis
This compound is involved in the synthesis of bis(phenyliodonium) diyne triflates. These triflates react with triphenylphosphine, resulting in the formation of bisphosphonium salts. This demonstrates its utility in molecular synthesis, particularly in forming microcrystalline solids and complex molecular structures (Stang, Tykwinski & Zhdankin, 1992).
Benzyne Precursor
This compound serves as an efficient precursor for benzyne, a highly reactive intermediate in organic chemistry. It facilitates the formation of benzyne under mild and neutral conditions, efficiently providing adducts with typical trapping agents such as furan and anthracene (Kitamura & Yamane, 1995).
Structural and Electronic Characterization
In the field of organic electronics, derivatives of aryliodonium triflate salts, which include this compound, have been synthesized for structural and electronic characterization. These salts, incorporating thiophene and bithiophene components, show significant secondary bonding interactions and varying electronic properties based on substitution (Bykowski, McDonald, Hinkle & Tykwinski, 2002).
Safety and Hazards
Bis(2,4,6-trimethylphenyl)iodonium triflate is classified as dangerous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, wash with plenty of soap and water .
Propiedades
IUPAC Name |
bis(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22I.CHF3O3S/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;2-1(3,4)8(5,6)7/h7-10H,1-6H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMGQISBZWPZNN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=C(C=C(C=C2C)C)C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139139-80-3 | |
| Record name | Bis(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



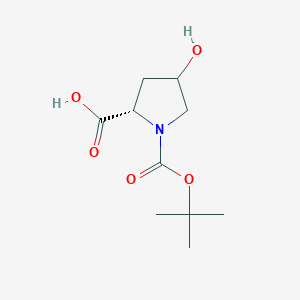

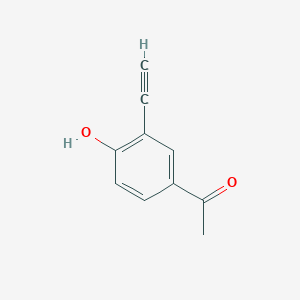
![5,5-Dimethylbenzo[b][1]benzostannole](/img/structure/B1639995.png)
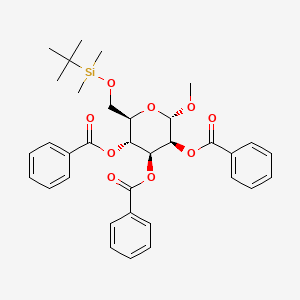
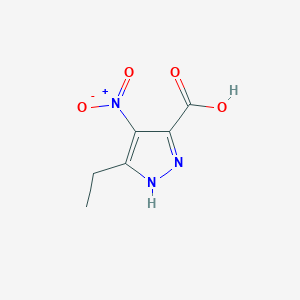



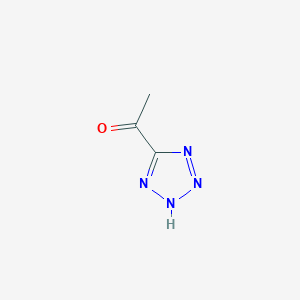
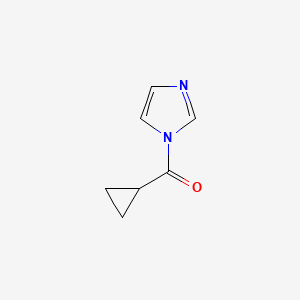
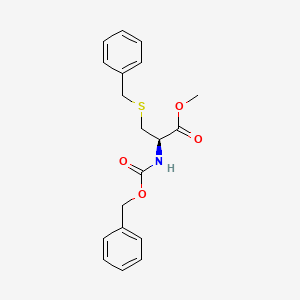
![[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;(Z)-4-hydroxypent-3-en-2-one;ruthenium](/img/structure/B1640035.png)
![(2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aS,6bR,8S,8aS,12aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1640038.png)